Lipophilicity: N2- vs. N1-Isopentyl Regioisomer
The N2-substituted 2-(3-methylbutyl)-2H-1,2,3-triazol-4-amine exhibits a computed XLogP3-AA of 1.5, which is 0.5 log units higher than its N1-regioisomer 1-(3-methylbutyl)-1H-1,2,3-triazol-4-amine (XLogP3-AA = 1.0), both computed using the same XLogP3 3.0 algorithm on PubChem [1]. This difference arises from the distinct electronic environment of the triazole ring when substituted at N2 versus N1, affecting the overall dipole moment and hydrogen-bonding capacity of the molecule. The topological polar surface area (TPSA) is identical at 56.7 Ų for both isomers, indicating that the lipophilicity difference is not confounded by changes in polar surface area [1]. A ΔlogP of 0.5 corresponds to an approximately 3-fold difference in octanol-water partition coefficient, a magnitude known to influence passive membrane permeability and tissue distribution profiles in pharmacokinetic evaluations [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 1-(3-Methylbutyl)-1H-1,2,3-triazol-4-amine (N1-isomer): XLogP3-AA = 1.0 |
| Quantified Difference | ΔXLogP3-AA = +0.5 (target compound is ~3-fold more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); both compounds share identical TPSA (56.7 Ų), MW (154.21 g/mol), and H-bond donor/acceptor counts |
Why This Matters
For procurement decisions in drug discovery programs targeting intracellular or CNS targets, the +0.5 log unit lipophilicity advantage of the N2-isomer can translate to measurably higher passive membrane permeability, making it the preferred regioisomer when enhanced cellular uptake is a design criterion.
- [1] PubChem Compound Summaries: CID 82416544 (N2-isomer, XLogP3-AA = 1.5) and CID 79529903 (N1-isomer, XLogP3-AA = 1.0). Computed Properties section. National Center for Biotechnology Information. View Source
- [2] Wenlock, M. C. & Barton, P. (2013). In silico physicochemical parameter predictions. Molecular Pharmaceutics, 10(4), 1211–1225. General framework for interpreting ΔlogP in ADME context. View Source
